molecular formula C17H14N4O5 B3830086 2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE CAS No. 5225-74-1

2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B3830086
CAS No.: 5225-74-1
M. Wt: 354.32 g/mol
InChI Key: QUPSDTXWVKWESU-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylphenoxy group and a nitro-indole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves multiple steps. One common method starts with the preparation of 2-(2-methylphenoxy)acetohydrazide. This intermediate is then reacted with 5-nitro-2-oxoindoline-3-carbaldehyde under specific conditions to yield the final product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce new functional groups, leading to a variety of products.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-methylphenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of a nitro group.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the phenoxy group but differs in the rest of the structure.

Uniqueness

2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a methylphenoxy group and a nitro-indole moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-10-4-2-3-5-14(10)26-9-15(22)19-20-16-12-8-11(21(24)25)6-7-13(12)18-17(16)23/h2-8,18,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPSDTXWVKWESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420540
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5225-74-1
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
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2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

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